
2-Fluoro-4-(triethylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(triethylstannyl)pyridine is a fluorinated pyridine derivative that contains a triethylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(triethylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with triethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(triethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The triethylstannyl group can be replaced by other substituents through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cross-Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
2-Fluoro-4-(triethylstannyl)pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Radiochemistry: Fluorinated pyridines are often used in radiolabeling for imaging studies.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(triethylstannyl)pyridine in chemical reactions involves the activation of the triethylstannyl group, which facilitates the formation of new bonds. The molecular targets and pathways depend on the specific reaction and the reagents involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst activates the stannyl group, allowing it to react with the boronic acid to form a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(tributylstannyl)pyridine: Similar in structure but with a tributylstannyl group instead of triethylstannyl.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a stannyl group.
Uniqueness
2-Fluoro-4-(triethylstannyl)pyridine is unique due to its specific stannyl group, which provides distinct reactivity and properties compared to other fluorinated pyridines. This makes it particularly useful in certain types of cross-coupling reactions and in the synthesis of specialized materials .
Propriétés
Numéro CAS |
651341-62-7 |
|---|---|
Formule moléculaire |
C11H18FNSn |
Poids moléculaire |
301.98 g/mol |
Nom IUPAC |
triethyl-(2-fluoropyridin-4-yl)stannane |
InChI |
InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h2-4H;3*1H2,2H3; |
Clé InChI |
VWESRVLWCZRULE-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)C1=CC(=NC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


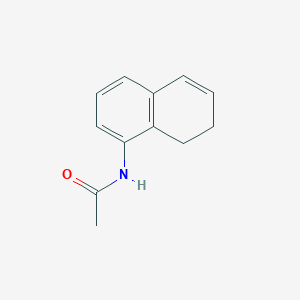
![Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-](/img/structure/B12539912.png)
![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
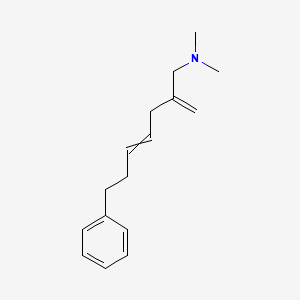
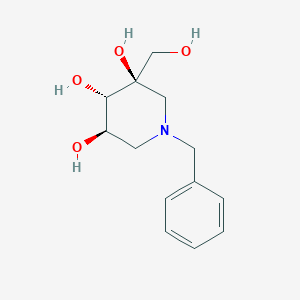
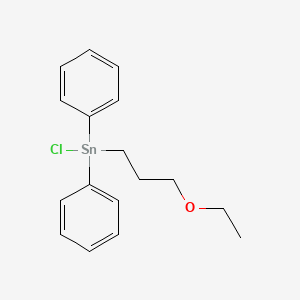

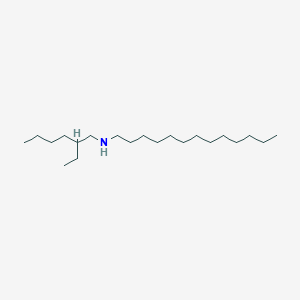


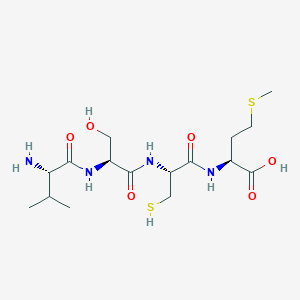
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
